molecular formula C12H9NO4 B6386501 5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1261953-52-9

5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B6386501
CAS No.: 1261953-52-9
M. Wt: 231.20 g/mol
InChI Key: NUNGDUFTOKSRQO-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a dihydropyridine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The dihydropyridine ring can be reduced to form tetrahydropyridine derivatives.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride for esterification and carbodiimides for amidation are commonly employed.

Major Products

Scientific Research Applications

5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, modulating biochemical reactions and cellular processes. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyphenylacetic acid
  • 4-Hydroxyphenylacetic acid
  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid

Uniqueness

5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

5-(3-hydroxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-9-3-1-2-7(4-9)8-5-10(12(16)17)11(15)13-6-8/h1-6,14H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNGDUFTOKSRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686959
Record name 5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-52-9
Record name 5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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